4-Anilino-2-methyl-2,3-dihydropyran-6-one
Description
4-Anilino-2-methyl-2,3-dihydropyran-6-one is a dihydropyranone derivative characterized by a six-membered oxygen-containing heterocycle (pyranone) with a methyl group at position 2 and an anilino (phenylamino) substituent at position 4. Its core structure, 2-methyl-2,3-dihydropyran-6-one, is analogous to parasorbic acid [(S)-2-methyl-2,3-dihydropyran-6-one], a natural compound derived from rowan berries and a precursor to the antimicrobial sorbic acid .
Properties
CAS No. |
79039-99-9 |
|---|---|
Molecular Formula |
C12H13NO2 |
Molecular Weight |
203.24 g/mol |
IUPAC Name |
4-anilino-2-methyl-2,3-dihydropyran-6-one |
InChI |
InChI=1S/C12H13NO2/c1-9-7-11(8-12(14)15-9)13-10-5-3-2-4-6-10/h2-6,8-9,13H,7H2,1H3 |
InChI Key |
ZQAVEBPHFYSNMP-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC(=CC(=O)O1)NC2=CC=CC=C2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Anilino-2-methyl-2,3-dihydropyran-6-one typically involves the reaction of aniline with a suitable precursor that contains the dihydropyranone structure. One common method involves the condensation of aniline with 2-methyl-2,3-dihydropyran-6-one under acidic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified by recrystallization .
Industrial Production Methods
Industrial production of 4-Anilino-2-methyl-2,3-dihydropyran-6-one may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis .
Chemical Reactions Analysis
Types of Reactions
4-Anilino-2-methyl-2,3-dihydropyran-6-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the compound into its corresponding amines.
Substitution: The aniline group can undergo electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Electrophilic substitution reactions typically involve reagents like halogens, nitrating agents, and sulfonating agents.
Major Products Formed
The major products formed from these reactions include quinones, amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
4-Anilino-2-methyl-2,3-dihydropyran-6-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 4-Anilino-2-methyl-2,3-dihydropyran-6-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation, leading to apoptosis (programmed cell death) in cancer cells .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
The dihydropyranone scaffold is highly modifiable, with substitutions at positions 2, 4, and 6 significantly altering physicochemical and biological properties. Below is a comparative analysis of key analogues:
Table 1: Structural and Functional Comparison of Dihydropyranone Derivatives
*Calculated based on SMILES (CC1CC=CC(=O)O1) and anilino group addition.
Biological Activity
4-Anilino-2-methyl-2,3-dihydropyran-6-one is a compound of interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications, drawing upon various research findings and case studies.
Molecular Formula : C12H13N1O2
Molecular Weight : 203.24 g/mol
IUPAC Name : 4-anilino-2-methyl-2,3-dihydropyran-6-one
CAS Number : 79039-99-9
The synthesis of 4-anilino-2-methyl-2,3-dihydropyran-6-one typically involves the reaction of aniline derivatives with appropriate pyranone precursors under controlled conditions. This compound belongs to the class of dihydropyrans, which are known for their significant biological activities.
Anticancer Properties
Recent studies have highlighted the anticancer potential of 4-anilino-2-methyl-2,3-dihydropyran-6-one. It has been evaluated against various cancer cell lines:
The compound exhibits a mechanism of action that may involve the inhibition of cyclin-dependent kinases (CDKs), which are critical in cell cycle regulation.
Antimicrobial Activity
In addition to its anticancer effects, 4-anilino-2-methyl-2,3-dihydropyran-6-one has shown promising antimicrobial properties. It has been tested against various bacterial strains with results indicating significant inhibition comparable to standard antibiotics.
Case Studies
- Study on Antioxidant Activity : A series of pyran derivatives were synthesized and evaluated for antioxidant properties. The results indicated that compounds similar to 4-anilino-2-methyl-2,3-dihydropyran-6-one demonstrated significant free radical scavenging activity, suggesting potential use in oxidative stress-related conditions .
- Evaluation in Inflammatory Models : In vivo studies assessed the anti-inflammatory effects of related pyran derivatives in formaldehyde-induced edema models. Results showed that these compounds could significantly reduce inflammation, indicating their potential therapeutic role in inflammatory diseases .
The biological activity of 4-anilino-2-methyl-2,3-dihydropyran-6-one is believed to be mediated through:
- Enzyme Inhibition : Targeting specific enzymes involved in cancer proliferation and inflammatory pathways.
- Receptor Interaction : Modulating neurotransmitter receptors that could influence pain and inflammatory responses.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
